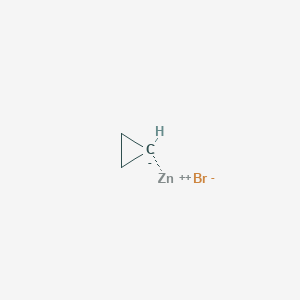
Bromo(cyclopropyl)ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(cyclopropyl)ZINC is a useful research compound. Its molecular formula is C3H5BrZn and its molecular weight is 186.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Bromo(cyclopropyl)zinc has been utilized extensively in cross-coupling reactions, which are pivotal for constructing complex organic molecules. These reactions often involve the coupling of aryl or alkenyl halides with organometallic reagents:
- Palladium-Catalyzed Reactions : this compound can participate in palladium-catalyzed cross-couplings. For instance, it has been shown to couple effectively with aryl bromides under mild conditions, providing a pathway to synthesize substituted cyclopropanes .
- Cobalt-Catalyzed Couplings : Recent studies have highlighted the use of organozinc reagents like this compound in cobalt-catalyzed difluoroalkylation reactions. These reactions demonstrate high regioselectivity and yield, showcasing the compound's utility in forming complex molecular architectures .
Cyclopropanation Reactions
Cyclopropanation is a significant application of this compound, particularly through the Simmons-Smith reaction:
- Simmons-Smith Reaction : this compound can be employed in the Simmons-Smith cyclopropanation, where it reacts with alkenes to form cyclopropane derivatives. This method is favored for its stereospecificity and ability to generate cyclopropane rings efficiently .
- Stereoselectivity : The use of this compound allows for the controlled introduction of stereochemistry at specific positions within the molecule, which is crucial for synthesizing biologically active compounds .
Synthetic Intermediates
This compound serves as an important intermediate in various synthetic pathways:
- Formation of Cyclopropyl Derivatives : It can be transformed into various cyclopropyl derivatives that are valuable in medicinal chemistry. These derivatives often exhibit unique biological properties and can serve as scaffolds for drug development .
- Building Blocks for Complex Molecules : The compound acts as a building block for synthesizing more complex structures, including those found in natural products and pharmaceuticals .
Case Studies and Research Findings
Several studies illustrate the practical applications of this compound:
- Antitumor Activity : Research has shown that derivatives synthesized using this compound exhibit significant antitumor activity against various cancer cell lines. For example, compounds derived from cyclopropanation reactions have been evaluated for their efficacy against colon and breast cancer cells .
- Functional Group Tolerance : this compound has demonstrated compatibility with various functional groups during synthetic transformations, allowing chemists to introduce diverse functionalities into target molecules without compromising yield or selectivity .
Data Table: Comparison of Applications
| Application Type | Description | Key Benefits |
|---|---|---|
| Cross-Coupling Reactions | Coupling with aryl halides | High regioselectivity |
| Cyclopropanation | Formation of cyclopropane rings | Stereospecificity |
| Synthetic Intermediates | Building blocks for complex molecules | Versatile functional group tolerance |
Propiedades
Fórmula molecular |
C3H5BrZn |
|---|---|
Peso molecular |
186.4 g/mol |
Nombre IUPAC |
zinc;cyclopropane;bromide |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 |
Clave InChI |
IKVDXUFZJARKPF-UHFFFAOYSA-M |
SMILES canónico |
C1C[CH-]1.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















